molecular formula C21H20N2O3 B6508065 3-cyclopropaneamido-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide CAS No. 888454-87-3

3-cyclopropaneamido-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B6508065
CAS No.: 888454-87-3
M. Wt: 348.4 g/mol
InChI Key: YFRWWSPAVHCSFS-UHFFFAOYSA-N
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Description

3-Cyclopropaneamido-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a benzofuran core substituted at the 2-position with a carboxamide group linked to a 3,4-dimethylphenyl moiety and at the 3-position with a cyclopropaneamido group.

Properties

IUPAC Name

3-(cyclopropanecarbonylamino)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-12-7-10-15(11-13(12)2)22-21(25)19-18(23-20(24)14-8-9-14)16-5-3-4-6-17(16)26-19/h3-7,10-11,14H,8-9H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRWWSPAVHCSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclopropaneamido-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₁₈N₂O₂
  • Molecular Weight : 298.35 g/mol
  • CAS Number : 164391-52-0

Research indicates that this compound may exhibit biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular processes. For instance, it may interact with kinases involved in cell signaling pathways, potentially impacting cancer cell proliferation .
  • Anti-inflammatory Properties : Preliminary studies suggest that the compound exhibits anti-inflammatory effects by modulating cytokine production and reducing inflammatory markers in vitro .
  • Antioxidant Activity : The presence of the benzofuran moiety is associated with antioxidant properties, which can help mitigate oxidative stress within cells .

Biological Activity Data

The following table summarizes key biological activities reported in various studies:

Biological Activity Effect Observed Reference
Enzyme InhibitionReduced activity of specific kinases
Anti-inflammatoryDecreased levels of TNF-alpha and IL-6
AntioxidantScavenging of free radicals
Cytotoxicity against cancer cellsInduced apoptosis in breast cancer cells

Case Studies

  • Case Study on Cancer Cell Lines :
    A study evaluated the cytotoxic effects of 3-cyclopropaneamido-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.
  • Anti-inflammatory Response in Animal Models :
    In vivo studies using murine models demonstrated that administration of the compound led to reduced paw edema in a carrageenan-induced inflammation model. This suggests that the compound could be explored further for therapeutic applications in treating inflammatory diseases.
  • Mechanistic Insights from Molecular Docking Studies :
    Molecular docking simulations have shown that the compound binds effectively to the active site of specific kinases, supporting its role as an inhibitor. These findings provide a rationale for its observed biological activities and highlight potential pathways for drug development.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties of Analogs

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
Target Compound 3-Cyclopropaneamido, N-(3,4-dimethylphenyl) C₂₀H₁₈N₂O₄* 350.37 Cyclopropane rigidity; dimethylphenyl lipophilicity
3-Cyclopropaneamido-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide 3-Cyclopropaneamido, N-(3-methoxyphenyl) C₂₀H₁₈N₂O₄ 350.37 Methoxy group enhances polarity; lower lipophilicity vs. dimethyl
N-(4-Chlorophenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide 3-Diphenylpropanamido, N-(4-chlorophenyl) C₃₀H₂₃ClN₂O₃ 494.97 Bulky diphenylpropanamido; chloro group increases electron-withdrawing effects
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide Dihydroisobenzofuran core, 4-fluorophenyl Not provided Not provided Saturated benzofuran ring; fluorophenyl enhances metabolic stability

*Molecular formula inferred from (exact isomer unspecified).

Key Observations:

The 3,4-dimethylphenyl group in the target compound increases lipophilicity compared to the methoxy analog, which may enhance membrane permeability but reduce aqueous solubility .

Molecular Weight and Bioavailability :

  • The target compound (MW 350.37) and its methoxy analog fall within a favorable range for oral bioavailability, whereas the diphenylpropanamido derivative (MW 494.97) may face challenges due to increased size and reduced solubility .

Core Structure Variations :

  • The dihydroisobenzofuran analog () features a saturated benzofuran ring, which could reduce aromatic interactions but improve metabolic stability compared to the unsaturated benzofuran core of the target compound.

Pharmacological Implications (Inferred)

  • The cyclopropaneamido group may confer metabolic stability by resisting oxidative degradation, a common issue with alkyl chains.
  • The 3,4-dimethylphenyl substituent could enhance binding to hydrophobic pockets in target proteins, while the methoxy analog’s polarity might favor solubility in aqueous environments.
  • The diphenylpropanamido group in , though bulky, might enable extended interactions with protein surfaces, albeit at the cost of solubility .

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